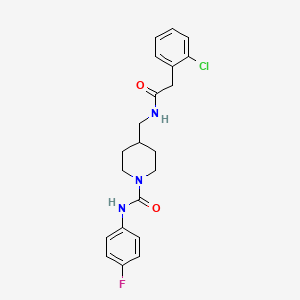![molecular formula C14H14N4OS B2375146 1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide CAS No. 1203439-71-7](/img/structure/B2375146.png)
1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining a pyrazole ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-ylidene with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The binding process may involve coordination of the metal ion to the nitrogen and sulfur atoms in the benzothiazole ring, resulting in a chelation-enhanced fluorescence effect .
Comparison with Similar Compounds
Similar Compounds
(E)-3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives: These compounds share the benzothiazole moiety and exhibit similar fluorescence properties.
1H-pyrazole-3-carboxamide derivatives: Compounds with the pyrazole ring and carboxamide group, which may have comparable chemical reactivity and applications.
Uniqueness
1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is unique due to its combination of the benzothiazole and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in fluorescence sensing and medicinal chemistry.
Properties
IUPAC Name |
1,4-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-8-17(2)16-12(9)13(19)15-14-18(3)10-6-4-5-7-11(10)20-14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMULFSJEFDCLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N=C2N(C3=CC=CC=C3S2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
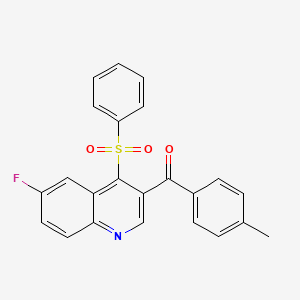

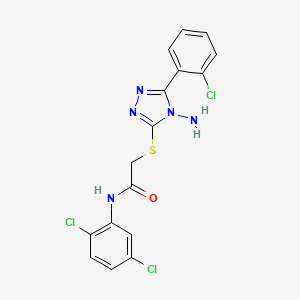
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)
![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)
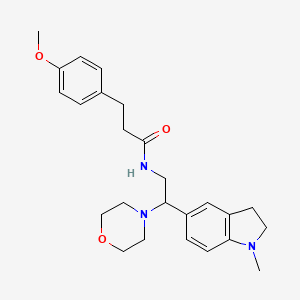
![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
![(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)
![N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2375078.png)
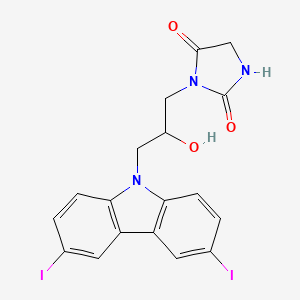
![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)
